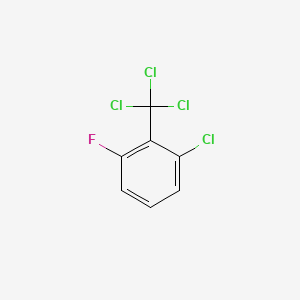

1-Chloro-3-fluoro-2-(trichloromethyl)benzene

Vue d'ensemble

Description

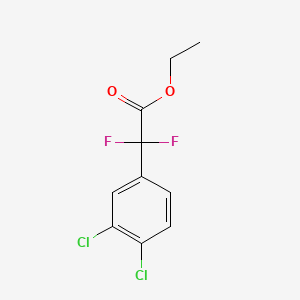

1-Chloro-3-fluoro-2-(trichloromethyl)benzene is a chemical compound with the molecular formula C7H3ClF4 . It has an average mass of 198.545 Da and a monoisotopic mass of 197.985947 Da . It is also known by other names such as 1-Chlor-2-fluor-3-(trifluormethyl)benzol in German, 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene in English, and 1-Chloro-2-fluoro-3-(trifluorométhyl)benzène in French .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with chlorine, fluorine, and trichloromethyl groups attached to it . The exact arrangement of these groups on the benzene ring can influence the properties of the compound.Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 148.4±35.0 °C at 760 mmHg . The vapour pressure is 5.4±0.3 mmHg at 25°C . The enthalpy of vaporization is 36.9±3.0 kJ/mol . The flash point is 48.7±19.4 °C . The index of refraction is 1.433 . The molar refractivity is 36.1±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique

Spectroscopic Analysis and Theoretical Calculations

Mass-analyzed-threshold-ionization (MATI) Spectroscopy : This application involves using two-color resonant mass-analyzed threshold ionization (MATI) spectroscopy to investigate the ionic properties of halogenated benzene derivatives, specifically 1,3-dichloro-2-fluorobenzene and 1,3-fluoro-2-chlorobenzene. Through MATI spectra, adiabatic ionization energies and vibrational modes of these compounds are determined, with quantum chemical calculations (DFT and TDDFT) supporting the findings. This study lays groundwork for understanding the electronic states and ionic behavior of similar halogenated benzenes, including 1-Chloro-3-fluoro-2-(trichloromethyl)benzene, by comparison Krüger et al., 2015.

Chemical Synthesis and Reactivity

Direct Iodination of Sterically Hindered Benzenes : In another application, the process of selectively and effectively iodinating benzene derivatives bearing bulky alkyl groups using elemental iodine demonstrates the reactivity of substituted benzenes towards halogenation. This method showcases the potential of halogenated benzene derivatives, such as this compound, in organic synthesis, highlighting their role in introducing iodine atoms at specific positions on the benzene ring Stavber et al., 2002.

Photodehalogenation and Intermediate Generation

Photodehalogenation of Silylated and Stannylated Phenyl Halides : Research on the photodehalogenation of fluoro or chlorobenzene derivatives indicates the generation of phenyl cations and potentially benzyne intermediates. These findings are pertinent to understanding the photophysics and chemical reactivity of halogenated benzenes, including this compound. The study emphasizes the importance of substituents in determining the product distribution and introduces a method for designing less phototoxic fluorinated drugs Protti et al., 2012.

Acidicity and Substituent Effects

Gas Phase Acidity of Oligofluorobenzenes and Oligochlorobenzenes : Investigating the deprotonation energies of benzene and its halogenated derivatives, this study provides insight into the effects of fluorine and chlorine substituents on acidity. Understanding these effects is crucial for applications involving acid-base reactions and could relate to the chemical behavior of this compound in various environments Hyla-Kryspin et al., 2005.

Catalysis and Synthesis Enhancement

1,3,5-Tris(hydrogensulfato) Benzene as a Catalyst : Demonstrating the catalytic potential of halogenated benzene derivatives, 1,3,5-Tris(hydrogensulfato) benzene, derived from similar processes that might involve this compound, was used efficiently in the synthesis of bis(pyrazol-5-ols). This application underscores the utility of halogenated benzenes in catalyzing the synthesis of complex organic compounds Karimi-Jaberi et al., 2012.

Safety and Hazards

The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Mécanisme D'action

Target of Action

The primary targets of 2-Chloro-6-fluorobenzotrichloride are currently unknown. The compound is a halogenated derivative of benzoic acid , which suggests it may interact with similar biological targets as other benzoic acid derivatives.

Mode of Action

As a halogenated derivative of benzoic acid , it may share some of the properties of other benzoic acid derivatives, which are known to interact with various enzymes and receptors.

Biochemical Pathways

Given its structural similarity to benzoic acid , it may affect similar biochemical pathways Benzoic acid derivatives are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways.

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . Without specific studies, it is difficult to predict the pharmacokinetic properties of 2-Chloro-6-fluorobenzotrichloride.

Result of Action

Given its structural similarity to benzoic acid , it may share some of the molecular and cellular effects of other benzoic acid derivatives.

Propriétés

IUPAC Name |

1-chloro-3-fluoro-2-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4F/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAGDDZKFJHOOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(Cl)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233448 | |

| Record name | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84473-83-6 | |

| Record name | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84473-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084473836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-fluoro-2-(trichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B1594025.png)